Cas no 670-96-2 (2-phenyl-1H-imidazole)
2-phenyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-1H-imidazole
- 2-Phenylimidazole
- 2-phenyl-1H-imidazol
- 2-phenyl-2-imidazoline
- 2-phenyl-imidazole
- imidazolylbenzene
- 1H-Imidazole, 2-phenyl-
- 2-Phenyl imidazole
- Imidazole, 2-phenyl-
- ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
- 7R2590HM4L
- phenyl imidazole
- PIY
- PubChem15973
- KSC352Q6D
- Imidazole, 2-phenyl- (8CI)
- 1H-IMIDAZOLE, 2-PHENYL
- ZCUJYXPAKHMBAZ-UHFFFAOYSA-
- STR05632
- SBB004131
- BBL012170
- STK9
- F2190-0641
- 670-96-2
- EINECS 211-581-7
- AC-8733
- W-104731
- UNII-7R2590HM4L
- InChI=1/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
- NS00020537
- EN300-21112
- A835629
- CHEMBL14189
- MFCD00005186
- SB12467
- F11700
- CS-0017785
- AI3-50034
- 2-Phenylimidazole, 98%
- AM20040991
- SCHEMBL8901
- NSC255226
- CUREZOL 2PZ
- PhI, 2-Phenyl-1H-imidazole
- A929223
- DTXSID7060968
- FT-0613337
- s5877
- Q27268739
- Z104492164
- P0684
- AKOS000121409
- BDBM50078824
- NSC-255226
- NSC 255226
- AH-034/11364366
- DTXCID6044856
- Imidazole, 2-phenyl-(8CI)
- STK949036
- 2-phenyl-1H-imidazole
-
- MDL: MFCD00005186
- Inchi: 1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
- InChI Key: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N
- SMILES: N1C=CN=C1C1C=CC=CC=1
- BRN: 114011
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: Cream colored lens powder.
- Density: 0.6 g/cm3
- Melting Point: 145.0 to 150.0 deg-C
- Boiling Point: 340°C(lit.)
- Flash Point: 200 ºC
- Refractive Index: 1.6025 (estimate)
- Solubility: Solubility in methanol (almost transparency).
- PSA: 28.68000
- LogP: 2.07670
- Solubility: Not determined
2-phenyl-1H-imidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S36/37
-
Hazardous Material Identification:
- Safety Term:S36/37
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R21/22
2-phenyl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208942-25g |
2-Phenyl-1H-imidazole |
670-96-2 | 95% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 208942-100g |
2-Phenyl-1H-imidazole |
670-96-2 | 95% | 100g |
£22.00 | 2022-03-01 | |
| Fluorochem | 208942-1kg |
2-Phenyl-1H-imidazole |
670-96-2 | 95% | 1kg |
£203.00 | 2022-03-01 | |
| Chemenu | CM187260-500g |
2-Phenyl-1H-imidazole |
670-96-2 | 95+% | 500g |
$105 | 2021-08-05 | |
| Ambeed | A132487-10g |
2-Phenyl-1H-imidazole |
670-96-2 | 98% | 10g |
$5.0 | 2025-02-27 | |
| Ambeed | A132487-25g |
2-Phenyl-1H-imidazole |
670-96-2 | 98% | 25g |
$11.0 | 2025-02-27 | |
| Ambeed | A132487-100g |
2-Phenyl-1H-imidazole |
670-96-2 | 98% | 100g |
$32.0 | 2025-02-27 | |
| Ambeed | A132487-500g |
2-Phenyl-1H-imidazole |
670-96-2 | 98% | 500g |
$60.0 | 2025-02-27 | |
| S e l l e c k ZHONG GUO | S5877-25mg |
2-Phenylimidazole |
670-96-2 | 99% | 25mg |
¥811.66 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S5877-100mg |
2-Phenylimidazole |
670-96-2 | 99% | 100mg |
¥2040.12 | 2023-09-16 |
2-phenyl-1H-imidazole Suppliers
2-phenyl-1H-imidazole Related Literature
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1. First intramolecular aromatic substitution by gold(III) of a ligand other than pyridine derivatives. Synthesis and crystal structure of the novel five-membered cycloaurated complex of 1-ethyl-2-phenylimidazoleYoshio Fuchita,Hidenori Ieda,Mikio Yasutake J. Chem. Soc. Dalton Trans. 2000 271
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Kesatebrhan Haile Asressu,Chieh-Kai Chan,Cheng-Chung Wang RSC Adv. 2021 11 28061
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Elumalai Gopi,Tarun Kumar,Rubem F. S. Menna-Barreto,Wagner O. Valen?a,Eufranio N. da Silva Júnior,Irishi N. N. Namboothiri Org. Biomol. Chem. 2015 13 9862
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Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246
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Deyu Wu,Zhengqiang Liu,Yiting Chang,Jiajing Chen,Haixiang Qi,Yi Dong,Heng Xu Org. Biomol. Chem. 2022 20 4993
Additional information on 2-phenyl-1H-imidazole
Recent Advances in the Study of 2-phenyl-1H-imidazole (CAS: 670-96-2) in Chemical Biology and Pharmaceutical Research
2-phenyl-1H-imidazole (CAS: 670-96-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and structural features that make it a promising scaffold for drug development. Recent studies have explored its potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic potentials.
One of the most notable advancements in the study of 2-phenyl-1H-imidazole is its role as a kinase inhibitor. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Recent in vitro studies have demonstrated that derivatives of 2-phenyl-1H-imidazole exhibit potent inhibitory effects on specific kinases, including those involved in tumor proliferation and metastasis. These findings suggest that this compound could serve as a lead structure for the development of novel anticancer agents.
In addition to its anticancer properties, 2-phenyl-1H-imidazole has shown promise as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry revealed that certain derivatives of this compound effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. These results underscore the potential of 2-phenyl-1H-imidazole derivatives in treating chronic inflammatory diseases.
The antimicrobial activity of 2-phenyl-1H-imidazole has also been a focus of recent research. A study conducted by researchers at the University of Cambridge demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. This finding is particularly significant in the context of the global antibiotic resistance crisis, as it highlights the potential of 2-phenyl-1H-imidazole as a scaffold for developing new antimicrobial agents.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 2-phenyl-1H-imidazole and its derivatives. A 2024 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthesis route using microwave-assisted reactions, which significantly reduces reaction times and improves purity. This methodological advancement could facilitate the large-scale production of 2-phenyl-1H-imidazole for further pharmacological testing and potential clinical applications.
Despite these promising developments, challenges remain in the clinical translation of 2-phenyl-1H-imidazole-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship studies and medicinal chemistry optimization. However, the growing body of research on this compound suggests that it holds substantial promise as a versatile pharmacophore for multiple therapeutic applications.
In conclusion, recent studies on 2-phenyl-1H-imidazole (CAS: 670-96-2) have significantly advanced our understanding of its pharmacological potential. Its applications as a kinase inhibitor, anti-inflammatory agent, and antimicrobial compound highlight its versatility as a drug scaffold. Continued research in this area, particularly in optimizing its pharmacokinetic properties and exploring novel derivatives, could lead to the development of important new therapeutics in the coming years.
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